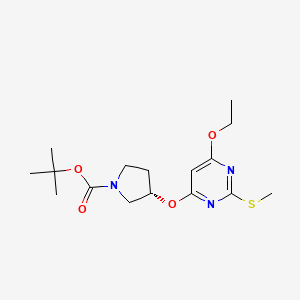
(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C16H25N3O4S and its molecular weight is 355.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a pyrrolidine backbone with various substituents, including a tert-butyl ester, ethoxy, and methylthio groups, which may enhance its pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C16H26N4O3S, with a molecular weight of approximately 354.47 g/mol. The presence of the pyrimidine ring, along with the ethoxy and methylthio groups, suggests potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C16H26N4O3S |
| Molecular Weight | 354.47 g/mol |
| CAS Number | 1354020-92-0 |
Antiviral and Anticancer Potential
Research indicates that compounds similar to (S)-tert-butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine exhibit significant antiviral and anticancer activities. Pyrimidine derivatives are often explored for their roles as enzyme inhibitors and therapeutic agents against various diseases.
- Antiviral Activity : Pyrimidine derivatives have been noted for their effectiveness against viral infections. For instance, studies have shown that certain pyrimidine compounds can inhibit the replication of viruses such as HIV and the tobacco mosaic virus (TMV) with varying degrees of efficacy .
- Anticancer Activity : The compound's structure suggests it may act as an inhibitor in cancer-related pathways. Preliminary studies have indicated that similar compounds can significantly inhibit cell proliferation in various cancer cell lines .
The biological activity of (S)-tert-butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)pyrrolidine may be attributed to its ability to interact with specific enzymes or receptors involved in disease processes. The methylthio group may enhance lipophilicity, improving cell membrane permeability and bioavailability, thus potentially increasing efficacy against biological targets .
Study on Antiviral Properties
In a study examining the antiviral properties of similar compounds, it was found that derivatives exhibited EC50 values indicating effective inhibition of viral replication at low concentrations. For example, a related pyrimidine derivative showed an EC50 of 3.98 μM against HIV type 1 .
Anticancer Efficacy in Cell Lines
Research conducted on the effects of pyrimidine-based compounds on cancer cell lines demonstrated significant reductions in cell viability. A specific compound within this class was tested against A431 vulvar epidermal carcinoma cells, showing notable inhibition of proliferation and migration .
Eigenschaften
IUPAC Name |
tert-butyl (3S)-3-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-6-21-12-9-13(18-14(17-12)24-5)22-11-7-8-19(10-11)15(20)23-16(2,3)4/h9,11H,6-8,10H2,1-5H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYVQHQQSSPUSZ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)SC)OC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=NC(=N1)SC)O[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














